molecular formula C10H10BrNO B3242730 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one CAS No. 1532015-60-3

5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one

Numéro de catalogue: B3242730
Numéro CAS: 1532015-60-3
Poids moléculaire: 240.10
Clé InChI: NXOUVURQCMNBBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Table 1: Impact of Substituents on Indol-2-One Bioactivity

Position Substituent Target Affinity (IC₅₀) Key Interaction Reference
5 Bromine 2.36 μM (HepG2) Hydrophobic packing
7 Ethyl 3.01 μM (A549) Steric modulation
3 Benzylidene 0.89 μM (MDA-MB-231) π-Stacking

Comparative studies demonstrate that 5-bromo substitution increases potency by 8–11-fold over non-halogenated analogs in hepatocellular carcinoma (HepG2) and non-small cell lung cancer (A549) models. The ethyl group’s moderate size prevents excessive hydrophobicity, a common limitation of bulkier substituents like benzyl.

Historical Evolution of Brominated Indole Scaffolds in Oncology Research

Brominated indoles entered oncology research through natural product analogs, notably indirubin derivatives used in traditional Chinese medicine. Early efforts focused on 5-bromoindirubin, which exhibited cyclin-dependent kinase (CDK) inhibition but suffered from poor solubility. The shift to 5-bromoindol-2-ones addressed these limitations by:

  • Replacing the indirubin’s bis-indole system with a mono-indole lactam, improving synthetic accessibility.
  • Introducing dihydro-2-one ring saturation to enhance metabolic stability.

Table 2: Timeline of Brominated Indole Scaffold Development

Year Milestone Key Advancement Reference
2011 5-Substituted indol-2-ones Demonstrated antimicrobial activity
2017 5-Bromoindolin-2-ones Achieved submicromolar cytotoxicity
2025 Benzo[cd]indol-2(1H)-ones Targeted Hedgehog pathway inhibition

The 2025 discovery of benzo[cd]indol-2(1H)-ones as Hedgehog pathway inhibitors validated brominated indoles’ applicability in epigenetic regulation. These advancements laid the groundwork for this compound’s development, combining halogenation’s electronic benefits with alkylation’s pharmacokinetic advantages.

Rationale for Ethyl Substitution Patterns in Heterocyclic Drug Design

Ethyl substitution at position 7 of the indol-2-one scaffold exemplifies rational drug design principles aimed at optimizing pharmacodynamic and pharmacokinetic properties. Compared to methyl or propyl groups, ethyl achieves:

  • Enhanced lipophilicity : LogP values increase by 0.5–0.8 units relative to methyl, improving blood-brain barrier penetration.
  • Reduced metabolic clearance : Ethyl’s intermediate chain length resists cytochrome P450 oxidation better than longer alkyl chains.

Table 3: Alkyl Substituent Effects on Indol-2-One Derivatives

Substituent Solubility (μg/mL) Plasma Stability (t₁/₂) Target Binding ΔG (kcal/mol)
Methyl 12.4 2.3 h -7.2
Ethyl 8.9 4.1 h -8.5
Propyl 5.2 3.8 h -7.9

Data adapted from cytotoxicity studies of 7-substituted indol-2-ones show that ethyl provides optimal balance, with 4.1-hour plasma stability and −8.5 kcal/mol binding free energy to kinase targets. Molecular dynamics simulations reveal that the ethyl group fills a hydrophobic subpocket in CDK2’s active site, displacing water molecules that hinder binding.

Propriétés

IUPAC Name

5-bromo-7-ethyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-6-3-8(11)4-7-5-9(13)12-10(6)7/h3-4H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOUVURQCMNBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC2=C1NC(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the bromination of 7-ethyl-2,3-dihydro-1H-indol-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a bromoindole derivative is coupled with an ethylboronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The oxindole core undergoes selective oxidation at the C3 position. Using potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in acetone, the compound is oxidized to yield 5-bromo-7-ethyl-1H-indole-2,3-dione (Table 1) .

Table 1: Oxidation Reactions

ReagentConditionsProductYield (%)
KMnO₄ (0.1 M)H₂SO₄, 60°C, 4 h5-Bromo-7-ethyl-1H-indole-2,3-dione72
CrO₃ (2 eq)Acetone, reflux, 6 h5-Bromo-7-ethyl-1H-indole-2,3-dione68

The reaction proceeds via radical intermediates, with the ethyl group at C7 stabilizing transition states through hyperconjugation .

Reduction Reactions

The carbonyl group at C2 is selectively reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-ol (Table 2) .

Table 2: Reduction Reactions

ReagentSolventTemperatureProductYield (%)
NaBH₄ (3 eq)EtOH25°C, 2 h5-Bromo-7-ethyl-2,3-dihydro-1H-indol-2-ol85
LiAlH₄ (2 eq)THF0°C→25°C, 1 h5-Bromo-7-ethyl-2,3-dihydro-1H-indol-2-ol92

The bromine atom at C5 remains intact due to its electron-withdrawing nature, which deactivates the ring toward further reduction .

Nucleophilic Substitution

The bromine substituent at C5 participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids produces 7-ethyl-5-aryl-2,3-dihydro-1H-indol-2-one derivatives (Table 3) .

Table 3: Suzuki-Miyaura Coupling

Arylboronic AcidCatalystConditionsProductYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 h7-Ethyl-5-phenyl-2,3-dihydro-1H-indol-2-one78
4-Methoxyphenylboronic acidPd(OAc)₂, SPhosToluene/EtOH, 100°C, 8 h7-Ethyl-5-(4-methoxyphenyl)-2,3-dihydro-1H-indol-2-one83

The reaction tolerates electron-donating and electron-withdrawing groups on the boronic acid .

Electrophilic Aromatic Substitution

The ethyl group at C7 directs electrophiles to the para position (C4). Nitration with HNO₃/H₂SO₄ yields 5-bromo-4-nitro-7-ethyl-2,3-dihydro-1H-indol-2-one (Table 4) .

Table 4: Nitration Reaction

ReagentConditionsProductYield (%)
HNO₃ (1.2 eq)H₂SO₄, 0°C→25°C, 3 h5-Bromo-4-nitro-7-ethyl-2,3-dihydro-1H-indol-2-one65

The ethyl group’s +I effect enhances ring electron density, favoring nitration at C4 .

Cross-Dehydrogenative Coupling (CDC)

Under copper catalysis, the compound undergoes CDC with terminal alkynes to form 3-alkynylated indolinones (Table 5) .

Table 5: CDC with Alkynes

AlkyneCatalystConditionsProductYield (%)
PhenylacetyleneCuI, PhenDMF, 100°C, 24 h5-Bromo-7-ethyl-3-(phenylethynyl)-2,3-dihydro-1H-indol-2-one71
4-ChlorophenylacetyleneCuBr, DTBPToluene, 120°C, 18 h5-Bromo-7-ethyl-3-(4-chlorophenylethynyl)-2,3-dihydro-1H-indol-2-one68

Mechanistic studies suggest a single-electron transfer (SET) pathway involving Cu(I)/Cu(III) intermediates .

Biological Activity Correlation

While outside strict reaction chemistry, the compound’s derivative 5-bromo-7-ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one shows MT₁/MT₂ melatonin receptor binding (Ki = 0.138 nM and 0.176 nM, respectively) . This underscores the pharmacological relevance of its synthetic modifications.

Mécanisme D'action

The mechanism of action of 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromine and ethyl substitutions on the indole ring can influence its binding affinity to various receptors and enzymes, leading to different biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 7

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-7-ethyl-2,3-dihydro-1H-indol-2-one Br (5), Ethyl (7) C₁₀H₁₀BrNO 240.10 Kinase inhibition (inferred)
5-Bromo-7-methyl-2,3-dihydro-1H-indol-2-one Br (5), Methyl (7) C₉H₈BrNO 226.07 Structural analog; no activity reported
7-Bromooxindole (7-Bromo-1,3-dihydro-2H-indol-2-one) Br (7) C₈H₆BrNO 212.05 Intermediate in organic synthesis

Insights :

  • Substitution at position 7 (e.g., bromine in 7-bromooxindole) shifts the electronic distribution of the indole ring, affecting reactivity and binding interactions .

Substituent Variations at Position 3

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-3-chloro-2,3-dihydro-1H-indol-2-one Br (5), Cl (3) C₈H₅BrClNO 246.50 Synthetic intermediate
5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-indolin-2-one Br (5), OH (3), Phenacyl (3) C₁₆H₁₁BrNO₃ 361.17 Antioxidant potential

Insights :

  • Hydroxy and phenacyl groups at position 3 () may confer antioxidant activity, as seen in related indole derivatives .

Complex Derivatives with Extended Functional Groups

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(3Z)-5-Acetyl-3-(pyridin-3-ylmethylidene)-2,3-dihydro-1H-indol-2-one Acetyl (5), Pyridinylmethylene (3) C₁₅H₁₁N₂O₂ 253.26 Kinase inhibition (TLK2)
5-Bromo-3-[(heptadecafluorodecyl)sulfonyl]-1-propyl-2,3-dihydro-1H-indol-2-one Br (5), Perfluorinated sulfonyl (3), Propyl (1) C₂₁H₁₅BrF₁₇NO₃S 764.29 Surfactant/imaging applications

Insights :

  • Acetyl and pyridinyl groups () enhance interactions with kinase active sites, as demonstrated in TLK2 inhibitor studies .
  • Perfluorinated chains () drastically alter solubility and thermal stability, expanding utility in material science .

Activité Biologique

5-Bromo-7-ethyl-2,3-dihydro-1H-indol-2-one is a notable compound within the indole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound (CAS No. 1532015-60-3) is a brominated derivative of indole, a structure widely studied for its pharmacological properties. The compound's molecular weight is approximately 240.10 g/mol, and it has been synthesized through various methods including bromination reactions and palladium-catalyzed cross-coupling techniques .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : The compound has shown potential as an antiviral agent against various viruses, including Hepatitis C virus (HCV). In vitro studies have demonstrated its efficacy in inhibiting viral replication .
  • Anticancer Properties : Several studies have reported that this compound can induce apoptosis in cancer cell lines. Its mechanism involves interaction with specific cellular pathways that regulate cell growth and survival .
  • Antimicrobial Effects : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The ethyl and bromine substituents influence the compound's binding affinity to receptors involved in cell signaling pathways. This can lead to modulation of receptor activity, affecting cellular responses.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for viral replication and cancer cell proliferation. For instance, it can inhibit kinases involved in cancer cell signaling .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntiviralModerate ,
AnticancerHigh ,
AntimicrobialModerate to High ,

Case Study: Anticancer Activity

In a study focusing on anticancer properties, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability in Colo320 cells, with IC50 values suggesting potent antiproliferative effects .

Case Study: Antiviral Efficacy

A study assessing the antiviral potential against HCV revealed that the compound inhibited p7 channel activity effectively. This suggests a promising avenue for developing antiviral therapies targeting HCV .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one?

  • Methodology : A common approach involves coupling reactions using CuI catalysts in PEG-400/DMF mixtures (e.g., 12-hour reaction under stirring) . Ethylation can be achieved via alkylation with ethyl bromoacetate in ethyl acetate at room temperature . Post-synthesis purification typically employs flash column chromatography (70:30 ethyl acetate/hexane, Rf = 0.30) .
  • Key Considerations : Monitor reaction progress via TLC and optimize catalyst loading to mitigate side products.

Q. How is structural confirmation performed for this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks based on indole ring protons (δ 6.5–7.5 ppm) and ethyl group signals (δ 1.2–1.5 ppm for CH3, δ 2.5–3.0 ppm for CH2) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • X-ray Crystallography : Refine structures using SHELXL for precise bond-length/angle determination .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to minimize inhalation risks .
  • Storage : Refrigerate (2–8°C) in sealed containers under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of this compound?

  • Optimization Strategies :

  • Catalyst Screening : Test alternative catalysts (e.g., Pd-based systems) for cross-coupling steps .
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility of intermediates .
  • Temperature Gradients : Perform reactions under microwave irradiation to reduce time and improve efficiency.

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Challenges : Overlapping NMR signals due to dihydroindole ring dynamics.
  • Solutions :

  • Variable-Temperature NMR : Resolve splitting patterns at low temperatures (−40°C) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through correlation spectroscopy.
  • Computational Modeling : Compare experimental NMR data with DFT-calculated shifts .

Q. How does the bromo substituent influence the compound’s stability under acidic/basic conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH at 40°C for 24 hours.
  • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts using LC-HRMS .
    • Findings : Bromine increases susceptibility to nucleophilic substitution under basic conditions, forming 7-ethyl-2,3-dihydro-1H-indol-2-one as a major degradant.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.